bicyclo[1.1.1]pentan-1-ol
Overview
Description
Bicyclo[1.1.1]pentan-1-ol is a unique organic compound characterized by its bicyclic structure, which consists of two cyclopropane rings fused together. This compound is part of the bicyclo[1.1.1]pentane family, known for its rigid and compact structure. The presence of a hydroxyl group (-OH) attached to the bicyclo[1.1.1]pentane framework makes this compound an interesting subject for various chemical studies and applications.
Mechanism of Action
Target of Action
Bicyclo[1.1.1]pentan-1-ol (BCP) is a bioisostere for para-substituted benzene rings in drug design . It has been used as a substitute for commonplace para-substituted arenes . The primary targets of BCP are therefore the same as those of the compounds it is designed to mimic.
Mode of Action
BCP interacts with its targets by mimicking the geometry and substituent exit vectors of a benzene ring . This allows BCP to fit into the same binding sites and interact with the same molecular targets as the original compound . The exact mode of action will depend on the specific compound that BCP is replacing.
Biochemical Pathways
BCP affects the same biochemical pathways as the compounds it is designed to mimic. By substituting for para-substituted arenes, BCP can influence a wide range of biochemical pathways . The exact pathways affected will depend on the specific compound that BCP is replacing.
Pharmacokinetics
BCP has been found to confer various beneficial properties compared with their aromatic "parents" . These include enhanced solubility, membrane permeability, and reduced metabolic susceptibility . These properties can improve the absorption, distribution, metabolism, and excretion (ADME) of the compounds in which BCP is incorporated .
Result of Action
The molecular and cellular effects of BCP’s action will depend on the specific compound that BCP is replacing. In general, bcp has been found to exhibit equivalent biological activity to the parent drug . In some cases, BCP analogues have even shown higher activity, better solubility, and improved metabolic stability .
Action Environment
The action, efficacy, and stability of BCP can be influenced by various environmental factors. For example, the presence of other drugs can impact the effectiveness of BCP through drug-drug interactions . Additionally, factors such as pH and temperature can affect the stability of BCP .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[1.1.1]pentan-1-ol typically involves the use of [1.1.1]propellane as a precursor. One common method includes the radical addition of alcohols to [1.1.1]propellane under photoredox catalysis . Another approach involves the carbene insertion into the central bond of bicyclo[1.1.0]butanes . These methods allow for the formation of the bicyclo[1.1.1]pentane core, which can then be functionalized to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound is still in its nascent stages due to the challenges associated with large-scale synthesis of [1.1.1]propellane. continuous flow processes have been developed to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species . This method provides an attractive and straightforward access to this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[1.1.1]pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form bicyclo[1.1.1]pentanone.
Reduction: Reduction reactions can convert bicyclo[1.1.1]pentanone back to this compound.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.
Major Products
Oxidation: Bicyclo[1.1.1]pentanone
Reduction: this compound
Substitution: Bicyclo[1.1.1]pentyl halides
Scientific Research Applications
Bicyclo[1.1.1]pentan-1-ol has found applications in various fields of scientific research:
Comparison with Similar Compounds
Bicyclo[1.1.1]pentan-1-ol can be compared with other similar compounds, such as:
Cubane: Another highly strained bicyclic compound with a cubic structure. Both compounds offer unique three-dimensional shapes that are valuable in drug design.
Adamantane: A tricyclic compound with a diamond-like structure. Adamantane and bicyclo[1.1.1]pentane share the property of high rigidity and are used in similar applications.
Norbornane: A bicyclic compound with a bridgehead structure. Norbornane and bicyclo[1.1.1]pentane are both used as scaffolds in organic synthesis.
The uniqueness of this compound lies in its compact and highly strained structure, which imparts distinct reactivity and stability compared to other similar compounds .
Properties
IUPAC Name |
bicyclo[1.1.1]pentan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c6-5-1-4(2-5)3-5/h4,6H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUWETRSZDNLTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
84.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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